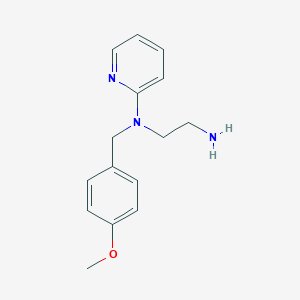

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

Descripción general

Descripción

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is an organic compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of a methoxybenzyl group and a pyridinyl group attached to an ethanediamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine typically involves the reaction of 4-methoxybenzyl chloride with 2-pyridinyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the pyridinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl or pyridinyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cancer Treatment Research

One of the prominent applications of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is in cancer research, specifically targeting Triple-Negative Breast Cancer (TNBC). The compound has been evaluated for its efficacy as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. Studies have utilized structural bioinformatics methods such as molecular docking and dynamic simulations to assess the compound's binding affinity and pharmacokinetic properties. The results indicated that the compound met the criteria for drug-likeness without violating Lipinski's rule of five, suggesting its potential as a therapeutic agent in oncology.

Antibacterial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antibacterial activity and may possess anti-inflammatory properties. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for further investigation in drug discovery aimed at treating infections and inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. A common method includes the esterification of oleic acid to methyl oleate followed by reaction with N-2-(4-methoxyphenyl)ethylamine in anhydrous conditions. Characterization techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of the synthesized compound.

The compound has been subjected to various biological assays to elucidate its mechanism of action. Studies have focused on its interactions with specific receptors, including histamine H1 receptors, indicating its potential role as a ligand in receptor detection . Additionally, its unique molecular structure contributes to its reactivity and biological activity compared to structurally similar compounds.

Case Study 1: Inhibition of TNBC

A study investigated the effects of this compound on TNBC cell lines. The compound demonstrated potent inhibitory effects on cell proliferation and migration through modulation of EGFR/VEGFR signaling pathways. These findings suggest its potential as a novel therapeutic agent for TNBC treatment.

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of the compound against various strains of bacteria. Results showed significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological activities, such as enzyme inhibition or activation. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

- N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine shares similarities with other ethylenediamine derivatives, such as N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-propanediamine and N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-butanediamine.

Uniqueness:

- The presence of the methoxybenzyl and pyridinyl groups in this compound imparts unique chemical properties, such as enhanced stability and specific binding affinity to metal ions. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.

Actividad Biológica

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves cyclocondensation reactions where various thioketones and trifluoromethyl-substituted triazoles are combined. The general approach includes:

- Starting Materials : Triazole derivatives and thioketones.

- Reaction Conditions : Often conducted under reflux in organic solvents.

- Purification : Crystallization or chromatography to isolate the desired product.

Anticancer Activity

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its derivatives have shown promising anticancer activity in various studies. For instance:

- Cytotoxicity Studies : Compounds derived from 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol were tested against several cancer cell lines including MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The IC50 values for these compounds generally ranged above 100 µM, indicating moderate cytotoxicity but selective activity towards cancer cells over normal cells .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MDA-MB-231 | 98.08 | Moderate |

| B | Panc-1 | >100 | Selective |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : Moderate antibacterial activity was observed with some derivatives showing effectiveness against Gram-positive bacteria .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory potential of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives have yielded promising results:

- Mechanism of Action : Inhibition of COX enzymes has been proposed as a mechanism for their anti-inflammatory effects.

- Activity Assessment : Molecular docking studies suggest a strong affinity for COX-1 over COX-2, indicating potential as selective anti-inflammatory agents .

Case Studies

Several case studies have highlighted the effectiveness of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives in treating specific diseases:

- Melanoma Treatment : A derivative demonstrated notable cytotoxicity against human melanoma cells in 3D cultures, suggesting enhanced efficacy in more complex biological environments .

- Antimicrobial Efficacy : A study reported a novel derivative that exhibited significant antifungal activity against Candida albicans at low concentrations .

Propiedades

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLPCYUUEHZGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403417 | |

| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109912-28-9 | |

| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.